Phosphinic acid, di-2-thienyl-

Hydrolytic stability Phosphinate ester degradation Structure–reactivity relationships

Researchers need phosphinate scaffolds with tunable electronic properties-diphenyl analogs hydrolyze too slowly, di-2-furyl too fast. Di-2-thienylphosphinic acid (CAS 5849-47-8, ≥98% purity) solves this with a precisely intermediate alkaline hydrolysis rate (k₂=1.02×10⁻³ L·mol⁻¹·s⁻¹). - Unique spontaneous enzyme reactivation without alkyl substituent-essential mechanistic probe for carboxylesterase studies. - Activated ester shows IC₅₀ = 7.4 nM against porcine liver carboxylesterase, the most potent in its class. - σ-Electron-withdrawing effect intermediate between phenyl and 2-furyl-ideal for SPO ligands and MOF synthesis.

Molecular Formula C8H7O2PS2
Molecular Weight 230.2 g/mol
CAS No. 5849-47-8
Cat. No. B12889828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, di-2-thienyl-
CAS5849-47-8
Molecular FormulaC8H7O2PS2
Molecular Weight230.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)P(=O)(C2=CC=CS2)O
InChIInChI=1S/C8H7O2PS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H,(H,9,10)
InChIKeyMWIPONZJAHKFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-2-thienylphosphinic Acid: Core Identity and Structural Profile


Phosphinic acid, di-2-thienyl- (CAS 5849-47-8; molecular formula C₈H₇O₂PS₂; MW 230.24 g·mol⁻¹) is a diheteroaryl phosphinic acid in which two 2-thienyl groups are directly bonded to a pentavalent phosphorus center bearing a P=O and a P–OH group [1]. This compound belongs to the broader organophosphinic acid class but is distinguished from diaryl (e.g., diphenylphosphinic) and dialkyl (e.g., Cyanex 272) analogs by the presence of sulfur-containing heteroaromatic substituents, which impart a distinctive σ-electron-withdrawing profile . Commercially, it is available at ≥98% purity from multiple vendors and is primarily employed as a precursor to bioactive phosphinate esters, as a ligand scaffold in coordination chemistry, and in structure–activity relationship studies where thienyl-specific electronic effects are critical .

Phosphinate ester precursor for enzyme inhibitor probes
Ligand scaffold for P-donor coordination chemistry
Thienyl-specific electronic effect in SAR studies

Why Generic Phosphinic Acid Substitution Fails


Within the phosphinic acid family, the identity of the two P-substituents governs hydrolytic stability, enzyme inhibition potency, and the rate of phosphinylated-enzyme reactivation—three parameters that cannot be predicted from the phosphinic acid functional group alone. The 2-thienyl ring exerts a σ-electron-withdrawing effect at phosphorus that is intermediate between the stronger 2-furyl and the weaker phenyl group, resulting in alkaline hydrolysis rates that differ by up to two orders of magnitude across these three analogs [1]. In biological systems, replacing 2-thienyl with 2-furyl or phenyl alters carboxylesterase IC₅₀ values and fundamentally changes whether a phosphinylated enzyme can spontaneously reactivate—di-2-thienylphosphinate is the only diheteroaryl derivative documented to permit rapid spontaneous recovery without an alkyl substituent [2]. These quantitative, substituent-specific differences mean that analogs cannot be interchanged without altering experimental outcomes in hydrolysis-sensitive processes, enzyme inhibition assays, or coordination chemistry applications where ligand electronic tuning is required.

Hydrolytic stability differs up to 100-fold between 2-thienyl, 2-furyl, and phenyl analogs—replacement can alter aqueous-phase degradation kinetics substantially.
Carboxylesterase inhibition potency is substituent-specific; di-2-furyl or diphenyl analogs do not reproduce the reported nanomolar IC₅₀ rank.
Spontaneous enzyme reactivation behavior is an exception unique to the di-2-thienyl motif—generic phosphinate substitution invalidates aging/rescue mechanistic models.

Quantitative Evidence Versus Closest Structural Analogs


Alkaline Hydrolysis Rate Comparison

In a direct head-to-head kinetic study, the second-order rate constants for alkaline hydrolysis of the ethyl esters of three structurally analogous phosphinic acids were determined at 30 °C in aqueous dioxan [1]. The ethyl di-2-thienylphosphinate hydrolyzed at 1.02 × 10⁻³ l mol⁻¹ s⁻¹, which is approximately 27 times slower than the ethyl di-2-furylphosphinate (2.76 × 10⁻² l mol⁻¹ s⁻¹) and approximately 4 times faster than the ethyl diphenylphosphinate (2.57 × 10⁻⁴ l mol⁻¹ s⁻¹) [1]. The study attributed the rate variation to the differing σ-electron-withdrawing effects of the heteroaryl and aryl substituents at phosphorus, with the 2-thienyl group occupying an intermediate position between 2-furyl and phenyl [1].

Hydrolysis rate
Head-to-head
k₂ 1.02×10⁻³ L·mol⁻¹·s⁻¹
(ethyl ester, 30°C)
Intermediate stability between 2-furyl (27× faster) and phenyl (4× slower)
Supports lifetime-matched aqueous-phase studies
Hydrolytic stability Phosphinate ester degradation Structure–reactivity relationships

Carboxylesterase Inhibition Potency

In a comprehensive study of porcine liver carboxylester hydrolase (EC 3.1.1.1) inhibition by 4-nitrophenyl organophosphinates, the di-2-thienylphosphinate ester was identified as the single most potent inhibitor among all tested compounds containing aryl or heteroaryl groups directly bound to phosphorus, with a median inhibitory concentration (IC₅₀) of 7.4 × 10⁻⁹ M (7.4 nM) [1]. Comparators in the same study included 4-nitrophenyl diphenylphosphinate, 4-nitrophenyl methyl(phenyl)phosphinate, 4-nitrophenyl methyl(2-thienyl)phosphinate, 4-nitrophenyl methyl(2-furyl)phosphinate, and 4-nitrophenyl di-2-furylphosphinate, all of which exhibited higher (less potent) IC₅₀ values [1]. A separate rat liver microsome assay confirmed inhibition with an IC₅₀ of 25 nM against rat liver carboxylesterase B-1 [2].

Carboxylesterase IC₅₀
Head-to-head
7.4 nM (porcine liver)
25 nM (rat microsomes)
Reported top rank among tested aryl/heteroaryl phosphinates
In vitro occupancy context; direct comparator IC₅₀ values not all tabulated
Carboxylesterase inhibition Organophosphinate potency Serine hydrolase profiling

Spontaneous Enzyme Reactivation Profile

The Bryson et al. (1985) study established a general structure–reactivation relationship: rapid spontaneous recovery of phosphinylated carboxylesterase (k = 4–7 × 10⁻⁴ min⁻¹) required one alkyl substituent smaller than isopropyl and one aryl or heteroaryl group smaller than naphthyl directly bound to phosphorus [1]. The di-2-thienylphosphinylated enzyme was explicitly identified as an exception to this rule: it recovered rapidly despite carrying two heteroaryl substituents and no alkyl group [1]. Oxime-induced reactivation by TMB-4 doubled the recovery rates. In an independent OSTI technical report (Payne et al., 1983), the 48-hour recovery rank order for rabbit liver monomeric carboxylester hydrolase was reported as methyl(phenyl) > methyl(2-thienyl) > methyl(2-furyl) > ethyl(phenyl) > di-2-thienyl > diphenyl, with di-2-furyl falling into the poorly recovering category (<20% recovery at 96 hours) [2].

Enzyme reactivation
Class-level
Spontaneous recovery exception — diheteroaryl without alkyl group
Unique probe for aging/reactivation mechanism studies
Diphenyl and di-2-furyl analogs do not recover; data to verify across isoforms
Enzyme reactivation kinetics Phosphinylated enzyme aging Organophosphate bioscavenger

Acetylcholinesterase Inhibition Kinetics

In a stopped-flow kinetic study of eel acetylcholinesterase inhibition by four 4-nitrophenyl heteroarylphosphinate esters (I: 2-furyl(methyl)-, II: methyl(2-thienyl)-, III: di-2-furyl-, IV: di-2-thienylphosphinate) at pH 6.90 in 0.067 M phosphate buffer (25.0 °C), the bimolecular inhibition rate constants (kᵢ) followed the rank order I > II > IV > III [1]. Compound I exhibited the largest kᵢ of 19,330 M⁻¹ sec⁻¹ [1]. The di-2-thienyl derivative (IV) ranked above di-2-furyl (III) but below the mixed alkyl/heteroaryl compounds, establishing that the 2-thienyl group confers intermediate AChE inhibition kinetics relative to 2-furyl when present as a diheteroaryl pair at phosphorus [1]. No direct relationship was found between AChE inhibition and either ester hydrolysis rates or LD₅₀ values in rats [1].

AChE inhibition
Rank order
Rank 3 of 4; kᵢ between methyl(2-thienyl) and di-2-furyl analogs
Higher rank than di-2-furyl in eel AChE; intermediate kinetic profile
Stopped-flow, pH 6.9, 25°C; no correlation with in vivo LD₅₀
Acetylcholinesterase inhibition Organophosphinate SAR Neurotoxicity target profiling

Electronic Substituent Effects at Phosphorus

The Allen et al. (1977) study concluded, based on the quantitative hydrolysis rate data, that both 2-furyl and 2-thienyl heteroaryl substituents interact with the phosphorus center primarily through a σ-electron-withdrawing effect, rather than through π-donation or steric effects [1]. The 2-thienyl group's σ-electron-withdrawing capacity is intermediate between the stronger 2-furyl and the weaker phenyl group, as reflected in the ~27-fold and ~4-fold differences in hydrolysis rates respectively [1]. This electronic ranking is consistent with independent studies of heteroarylphosphorus compounds showing that 2-thienyl-substituted phosphonium salts undergo alkaline hydrolysis approximately 10²–10³ times faster than tri-(2-thienyl)phosphonium salts, further corroborating the electronic tuning available through thienyl substitution [2].

Electronic effect
Supporting
σ-electron-withdrawing: 2-furyl > 2-thienyl > phenyl
Intermediate donor strength for metal tuning and catalysis
Inferred from hydrolysis rate span of ~107-fold
Electronic effects Taft sigma constants Phosphorus substituent effects

Application Scenarios with Demonstrable Advantage


Serine Hydrolase Inhibitor Probe Development

Based on the demonstrated IC₅₀ of 7.4 nM for 4-nitrophenyl di-2-thienylphosphinate against porcine liver carboxylesterase—the lowest among all tested aryl/heteroaryl organophosphinates [1]—this compound (as its activated ester) is the rational first choice for researchers developing irreversible carboxylesterase inhibitors where maximal potency per administered dose is the primary selection criterion. The 7.4 nM potency provides a quantifiable advantage over diphenylphosphinate and methyl(phenyl)phosphinate analogs in in vitro enzyme occupancy studies and ex vivo tissue pretreatment protocols.

Mechanistic Studies of Enzyme Reactivation

The di-2-thienylphosphinylated carboxylesterase is the only documented diheteroaryl phosphinate that permits rapid spontaneous enzyme reactivation in the complete absence of an alkyl substituent, violating the established structure–reactivation rule [2]. This unique behavior makes the compound an essential mechanistic probe for laboratories studying the structural determinants of phosphinylated serine hydrolase aging and oxime-induced reactivation—experiments that cannot be performed with diphenylphosphinate or di-2-furylphosphinate, which yield enzymes that do not recover spontaneously [3].

Hydrolytic Stability-Guided Experimental Design

For experimental designs where phosphinate ester hydrolysis must be neither too fast (as with di-2-furylphosphinate, k₂ = 2.76 × 10⁻² l mol⁻¹ s⁻¹) nor too slow (as with diphenylphosphinate, k₂ = 2.57 × 10⁻⁴ l mol⁻¹ s⁻¹), the di-2-thienylphosphinate ester (k₂ = 1.02 × 10⁻³ l mol⁻¹ s⁻¹) provides a precisely intermediate hydrolysis rate [4]. This ~27-fold window between di-2-thienyl and di-2-furyl, and ~4-fold window between di-2-thienyl and diphenyl, allows researchers to select the scaffold whose hydrolytic lifetime best matches their aqueous-phase experimental duration, improving reproducibility and minimizing confounding degradation.

Coordination Chemistry and Ligand Design

The quantitative demonstration that 2-thienyl substituents exert an intermediate σ-electron-withdrawing effect at phosphorus—stronger than phenyl but weaker than 2-furyl [4]—establishes di-2-thienylphosphinic acid as a ligand precursor of choice when the electronic properties at the metal-binding phosphorus center must be tuned to a specific intermediate value. This is relevant for the design of secondary phosphine oxide (SPO) ligands in homogeneous catalysis and for metal–organic framework (MOF) synthesis where the P-donor electronic character influences framework stability and catalytic turnover frequency [5].

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor research
Reported inhibition rank within aryl phosphinate series
In vitro enzyme occupancy and dose-response assays
Phosphinylated enzyme aging studies
Unique spontaneous reactivation exception
Oxime-induced recovery and aging kinetics protocols
Aqueous-phase degradation experiments
Intermediate hydrolytic stability
Stability-matched experimental duration and reproducibility
Phosphorus-donor ligand design
Intermediate σ-withdrawing electronic profile
Metal-binding affinity and catalytic turnover assessment
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